molecular formula C17H35NO3 B015351 12-(t-Boc-amino)-1-dodecanol CAS No. 67341-03-1

12-(t-Boc-amino)-1-dodecanol

Cat. No.: B015351
CAS No.: 67341-03-1
M. Wt: 301.5 g/mol
InChI Key: HIBZRRWYVBWYBE-UHFFFAOYSA-N
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Description

Tert-butyl N-(12-hydroxydodecyl)carbamate is a chemical compound with the molecular formula C17H35NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a 12-hydroxydodecyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(12-hydroxydodecyl)carbamate typically involves the reaction of tert-butyl carbamate with 12-hydroxydodecylamine. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate bond. The reaction can be represented as follows:

tert-Butyl carbamate+12-hydroxydodecylamineTert-butyl N-(12-hydroxydodecyl)carbamate\text{tert-Butyl carbamate} + \text{12-hydroxydodecylamine} \rightarrow \text{Tert-butyl N-(12-hydroxydodecyl)carbamate} tert-Butyl carbamate+12-hydroxydodecylamine→Tert-butyl N-(12-hydroxydodecyl)carbamate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(12-hydroxydodecyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as tosyl chloride or thionyl chloride can be used to activate the hydroxyl group for substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted carbamates depending on the substituent introduced.

Scientific Research Applications

Tert-butyl N-(12-hydroxydodecyl)carbamate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It serves as a precursor for the development of pharmaceuticals and bioactive compounds.

    Materials Science: It is utilized in the modification of surfaces and the preparation of functional materials.

    Drug Delivery Systems: Its unique properties make it valuable for studying drug delivery mechanisms and improving drug solubility and stability

Mechanism of Action

The mechanism of action of Tert-butyl N-(12-hydroxydodecyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect. These interactions can modulate various biochemical pathways and molecular targets, leading to the desired biological or chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2,3-dihydroxypropyl)carbamate
  • Tert-butyl N-hydroxycarbamate
  • Tert-butyl N,N-diallylcarbamate
  • Tert-butyl (12-aminododecyl)carbamate

Uniqueness

Tert-butyl N-(12-hydroxydodecyl)carbamate is unique due to its long 12-hydroxydodecyl chain, which imparts distinct physical and chemical properties. This long chain can enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic surfaces. Additionally, the presence of both a hydroxyl group and a carbamate group allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl N-(12-hydroxydodecyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO3/c1-17(2,3)21-16(20)18-14-12-10-8-6-4-5-7-9-11-13-15-19/h19H,4-15H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBZRRWYVBWYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394196
Record name Tert-butyl N-(12-hydroxydodecyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67341-03-1
Record name Tert-butyl N-(12-hydroxydodecyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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